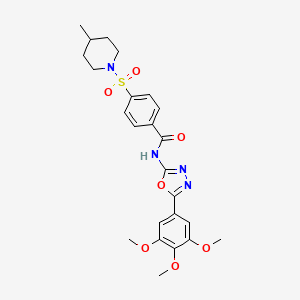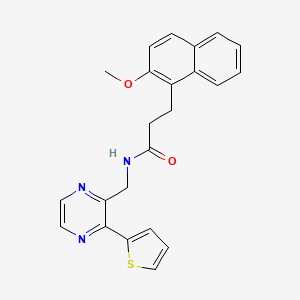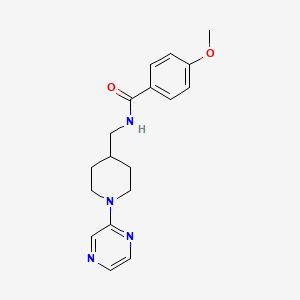
4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a derivative of benzamide with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with modifications on the benzamide moiety and various substituents have been studied for their affinity and selectivity towards different receptors, such as dopamine D(4) receptors , and for their potential use in medical imaging as PET agents . These studies suggest that the compound may also have interesting binding properties or could be useful in diagnostic imaging.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting from basic aromatic acids or their derivatives. For instance, the synthesis of a PET agent involved nine steps starting from 2,6-difluorobenzoic acid . The synthesis process can be complex and may yield the final product in low overall chemical yield, indicating the need for optimization. The synthesis of similar compounds has also been achieved using microwave-assisted reactions, which can offer advantages in terms of simplicity and efficiency .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using various techniques, including X-ray diffraction, IR spectroscopy, and quantum chemical computation . These methods can provide detailed information about the crystal system, lattice constants, and molecular geometry. For example, a related compound was found to crystallize in a triclinic system with specific lattice constants . Theoretical calculations, such as density functional theory (DFT), can also predict electronic properties like HOMO and LUMO energies, which are crucial for understanding the reactivity of the molecule .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzamide ring. The molecular electrostatic potential (MEP) surface map can be used to investigate the chemical reactivity, and theoretical calculations can help in understanding the potential energy surface (PES) of the molecule . These analyses are essential for predicting how the compound might interact with biological targets or participate in further chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be characterized using techniques like thermal analysis, IR spectroscopy, and NMR spectroscopy . For example, different polymorphs of a related compound showed distinct thermal behaviors, indicating differences in their stability . These properties are important for the practical application of the compound, including its formulation into a drug or its use in diagnostic procedures.
Aplicaciones Científicas De Investigación
Structural Analysis and Material Science
Compounds with structural similarities to "4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide" have been analyzed for their crystal structures to understand their molecular configurations and potential for material science applications. For instance, the crystal structure of a pyran derivative was elucidated using X-ray diffraction, highlighting its potential for antimicrobial activities and material science applications due to its stable crystalline form (Okasha et al., 2022).
Medicinal Chemistry and Pharmacology
Research in medicinal chemistry has focused on developing compounds with specific pharmacological activities. Analogs of the query compound have been explored for their binding affinities to various receptors, indicating their potential as ligands in receptor studies or as therapeutic agents. For example, benzamide derivatives have been investigated for their serotonin receptor agonist activity, suggesting their use in treating gastrointestinal disorders (Sonda et al., 2003). Another study synthesized kojic acid derivatives, including those with piperazine substitutions, to explore their anticonvulsant activities, demonstrating the compound's relevance in neurological research (Aytemir et al., 2010).
Drug Discovery and Development
Compounds structurally related to "4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide" have been part of drug discovery efforts targeting various diseases. Research on pyrazinamide Mannich bases and their antitubercular properties exemplifies how modifications of the chemical structure can lead to significant antimycobacterial activity, providing insights into tuberculosis treatment strategies (Sriram et al., 2006).
Propiedades
IUPAC Name |
4-methoxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-24-16-4-2-15(3-5-16)18(23)21-12-14-6-10-22(11-7-14)17-13-19-8-9-20-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJRRVXNVFGEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2538823.png)
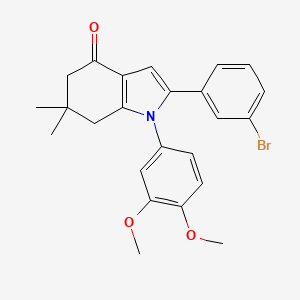
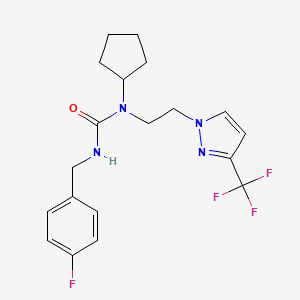
![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate](/img/structure/B2538828.png)

![Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2538830.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2538834.png)
![1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2538835.png)
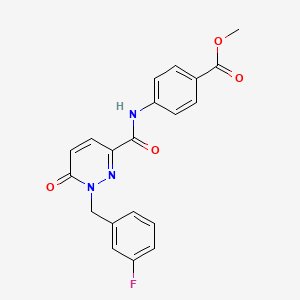
![Methyl 4-({[4-(cyclopropylsulfamoyl)phenyl]carbonyl}amino)-2-methylquinoline-6-carboxylate](/img/structure/B2538838.png)

